molecular formula C33H32NOPS B6318914 [S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1616688-65-3

[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6318914
CAS RN: 1616688-65-3
M. Wt: 521.7 g/mol
InChI Key: ZEKRYLFTCRWHOG-ZIQZBVCVSA-N
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Description

“[S®]-N-[®-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%” is a chiral phosphine ligand used in enantioselective organic chemical transformations . It is sold in collaboration with Daicel for research purposes only .


Molecular Structure Analysis

The molecular formula of this compound is C33H32NOPS . It has a molecular weight of 521.7 g/mol . The structure includes a naphthalene ring, a phenyl ring, a diphenylphosphino group, and a propanesulfinamide group .


Chemical Reactions Analysis

This compound is a chiral phosphine ligand, which means it can coordinate to a metal center and participate in various catalytic reactions . It’s particularly used in enantioselective organic chemical transformations .


Physical And Chemical Properties Analysis

This compound is an off-white to light yellow powder . It’s air sensitive, heat sensitive, and moisture sensitive, and should be stored cold . The predicted boiling point is 675.1±65.0 °C .

Scientific Research Applications

Enantioselective Synthesis

This compound has been utilized in the highly enantioselective synthesis of chiral ligands and intermediates, critical for asymmetric catalysis. For instance, it has been used to promote asymmetric hydrophosphination reactions, leading to the creation of chiral, unsymmetrical P,N-ligands with high regio- and stereoselectivities (Liu et al., 2009). Similar strategies have been employed to achieve selective hydroarsination reactions, demonstrating the compound's versatility in facilitating enantioselective synthesis (Bungabong et al., 2007).

Catalyst in Polymerization

It has been designed as a catalyst for the polymerization of chiral allene derivatives, exhibiting living/controlled chain growth and enantiomer-selective polymerization. This highlights its potential in the development of polymers with specific chiral configurations, which could have applications in materials science and drug development (Zhu et al., 2019).

Hydroformylation Reactions

The compound has shown effectiveness in catalyzing the hydroformylation of olefins, where the nature of auxiliary ligands significantly affects the chemo- and regioselectivity of the reaction. This application is crucial for the industrial production of aldehydes from olefins, showcasing the compound's utility in large-scale chemical synthesis (Silva et al., 2002).

Stereoselective Reduction of Ketones

Cationic rhodium complexes with chiral tetradentate ligands, derived from this compound, have been employed as catalysts for the enantioselective reduction of simple ketones. This process is vital for the production of chiral alcohols, which are key intermediates in pharmaceutical synthesis (Gao et al., 2000).

Safety and Hazards

The compound is air sensitive, heat sensitive, and moisture sensitive . It should be handled with care to avoid exposure to air, heat, and moisture. More detailed safety information should be available in the compound’s Safety Data Sheet.

properties

IUPAC Name

N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKRYLFTCRWHOG-ZIQZBVCVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide

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